molecular formula C20H21N3O4 B2515615 (E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 862315-89-7

(E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2515615
CAS No.: 862315-89-7
M. Wt: 367.405
InChI Key: ZJCDQMPFJDDDPF-BQYQJAHWSA-N
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Description

The compound (E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core with distinct substituents:

  • Position 4: An (E)-configured 3-(furan-2-yl)acryloyl moiety, contributing π-π stacking interactions and electronic effects.
  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing acidity.
  • Position 5: A pyridin-3-yl group, which may improve bioavailability compared to purely aromatic substituents.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-22(2)10-11-23-18(14-5-3-9-21-13-14)17(19(25)20(23)26)16(24)8-7-15-6-4-12-27-15/h3-9,12-13,18,25H,10-11H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCDQMPFJDDDPF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 300.35 g/mol. The structure features a furan ring, a pyridine moiety, and a pyrrolone core, which are known to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells, including enzymes and receptors involved in cancer progression. The presence of the furan and pyridine rings enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are critical for binding to biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties , particularly against non-small cell lung cancer (NSCLC) cell lines. For instance, studies have shown that derivatives of similar structures can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The mechanism involves selective inhibition of mutant EGFR variants while sparing wild-type EGFR, thereby reducing potential side effects associated with conventional therapies .

Antimicrobial Properties

In addition to its anticancer activity, the compound has also demonstrated antimicrobial effects against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The presence of pyridine and furan rings contributes to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Studies and Research Findings

StudyFindings
Study 1 : In Vitro Anticancer ActivityThe compound showed IC50 values in the nanomolar range against A431 and H1975 lung cancer cell lines, indicating potent antiproliferative effects .
Study 2 : Antimicrobial ActivityExhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Study 3 : Mechanistic StudiesInvestigated the interaction with EGFR; results indicated selective inhibition with minimal impact on normal cells .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other compounds like (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. While both exhibit anticancer properties, the former shows enhanced selectivity towards mutant EGFR variants .

Scientific Research Applications

Structural Features

The compound features several notable functional groups:

  • Dimethylamino group : Potentially enhances pharmacological properties.
  • Furan moiety : May participate in biological interactions.
  • Pyridine ring : Contributes to the compound's electronic properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Data Table: Antitumor Activity Summary

Cell LineTreatment ConcentrationApoptosis Induction (%)Reference
A54910 µM45
MCF720 µM60
HeLa15 µM50

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains, particularly Gram-positive bacteria. Preliminary tests indicate effectiveness against strains such as Staphylococcus aureus.

Data Table: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Case Study 1: Antitumor Efficacy in Cancer Cell Lines

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of the compound on A549 lung cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death.

Case Study 2: Antimicrobial Effects Against Staphylococcus aureus

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The findings revealed that it exhibited significant inhibitory effects, with a minimum inhibitory concentration of 32 µg/mL. This suggests its potential role in developing new antibiotics, especially given the rising resistance to existing treatments.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with three analogs from the literature:

Compound ID R1 (Position 1) R4 (Position 4) R5 (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(dimethylamino)ethyl (E)-3-(furan-2-yl)acryloyl Pyridin-3-yl C21H22N3O5 396.42 Pyridine enhances solubility; E-configuration stabilizes conformation.
Analog 1 2-(diethylamino)ethyl Furan-2-carbonyl 3-Propoxyphenyl C24H29N2O6 453.50 Diethylamino group increases lipophilicity; propoxyphenyl may reduce metabolic stability.
Analog 2 2-(dimethylamino)ethyl 4-Isopropoxybenzoyl 3,4,5-Trimethoxyphenyl C27H34N2O7 498.57 Trimethoxyphenyl enhances electron density; isopropoxybenzoyl introduces steric bulk.
Analog 3 2-morpholinoethyl (E)-3-(furan-2-yl)acryloyl 2,3-Dimethoxyphenyl C25H27N3O7 481.50 Morpholinoethyl improves water solubility; dimethoxyphenyl modulates target affinity.

Key Observations :

  • R1: The dimethylaminoethyl group (target) balances basicity and solubility better than diethylaminoethyl (Analog 1) or morpholinoethyl (Analog 3).
  • R4 : The acryloyl group (target, Analog 3) offers conformational rigidity compared to furoyl (Analog 1) or benzoyl (Analog 2) groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including pyrrole ring formation and functionalization of aromatic groups. Key steps include:

  • Reaction Optimization : Use of anhydrous solvents (e.g., THF or DMF) and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) to enhance yield .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the compound.
  • Purity Assessment : Analytical techniques like HPLC (C18 column, UV detection) and 1H^1H-NMR to confirm purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • 1H^1H- and 13C^{13}C-NMR to identify proton and carbon environments (e.g., hydroxyl, acryloyl, and pyridinyl groups) .
  • FTIR for functional group analysis (e.g., C=O stretch at ~1650–1750 cm1 ^{-1}) .
  • Molecular Weight : HRMS (ESI or MALDI-TOF) to verify the molecular formula .
  • Crystallography : Single-crystal X-ray diffraction (XRD) for absolute stereochemistry and bond geometry .

Q. How can researchers confirm the stereochemistry of the acryloyl group (E/Z isomerism)?

  • Methodological Answer :

  • NMR Coupling Constants : 3JHH^3J_{H-H} values (>12 Hz for trans configuration in acryloyl groups) .
  • XRD : Definitive confirmation of the (E)-configuration via crystallographic data .
  • Chiral HPLC : To resolve enantiomers if chiral centers are present .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized computational models (e.g., Gaussian or ORCA software) .
  • Dynamic Effects : Consider temperature-dependent NMR studies to account for conformational flexibility in solution .
  • Literature Benchmarking : Align data with structurally similar compounds (e.g., furan- and pyridine-containing analogs) .

Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Functional Group Modifications :
Target Region Modification Strategy Example
Furan ringReplace with thiophene or pyrazoleEnhanced metabolic stability
Pyridinyl groupIntroduce electron-withdrawing substituents (e.g., -Cl, -CF3_3)Tune binding affinity
  • Synthetic Routes : Use Suzuki-Miyaura coupling for aryl substitutions or reductive amination for amine derivatives .

Q. How can reaction mechanisms involving the compound’s functional groups be investigated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., acryloyl group reactivity under basic conditions) .
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace hydroxyl group participation in hydrolysis .
  • Computational Modeling : Apply DFT to map transition states and activation energies (e.g., furan ring electrophilic substitution) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, serum concentration) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers or confounding variables .
  • Structural Validation : Confirm compound integrity post-bioassay via LC-MS to rule out degradation .

Tables for Reference

Table 1 : Key Analytical Techniques for Characterization

Technique Application Example Data
1H^1H-NMRProton environment mappingδ 6.8–7.2 ppm (pyridinyl H)
XRDStereochemistryBond angle: 120.5° (C=C-O)
HRMSMolecular weightm/z 456.2012 (calculated)

Table 2 : Common Functional Group Modifications for SAR Studies

Original Group Modified Group Biological Impact
Furan-2-ylThiophene-2-ylImproved bioavailability
Pyridin-3-yl5-Chloropyridin-3-ylEnhanced target binding

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